molecular formula C10H11FO3 B14023155 Methyl 3-fluoro-4-methoxy-2-methylbenzoate

Methyl 3-fluoro-4-methoxy-2-methylbenzoate

Cat. No.: B14023155
M. Wt: 198.19 g/mol
InChI Key: BSZDIFQXPLHSNX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-methoxy-2-methylbenzoate typically involves the esterification of 3-fluoro-4-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methoxy-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, while the methoxy and methyl groups can influence its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties compared to its analogs. The presence of the methyl group at the 2-position can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11FO3/c1-6-7(10(12)14-3)4-5-8(13-2)9(6)11/h4-5H,1-3H3

InChI Key

BSZDIFQXPLHSNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)C(=O)OC

Origin of Product

United States

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